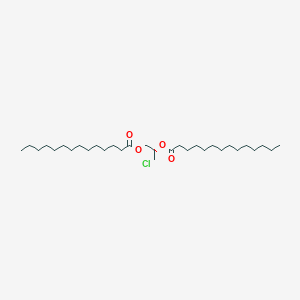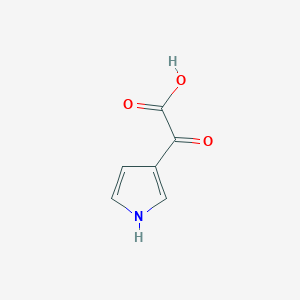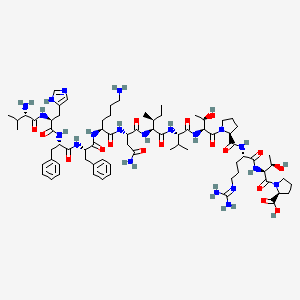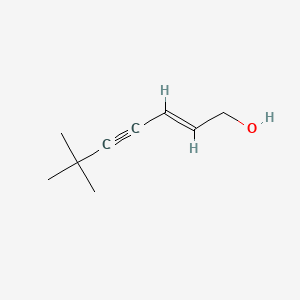
SCH 23390 Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SCH 23390 is a synthetic compound that acts as a selective antagonist of the dopamine D1-like receptor . It is also known as halobenzazepine . The compound has been studied extensively in various experimental animal models . It has a more prolonged duration of action in primates in vivo and a lower rate of in vitro glucuronidation by microsomes from squirrel monkey liver .
Synthesis Analysis
Glucuronidation of SCH 23390, a selective D1 antagonist, was studied in vitro using rat liver microsomes . Methods to separate SCH 23390 glucuronide from SCH 23390 were developed which utilized either HPLC techniques or solvent extraction of SCH 23390 with 3-heptanone .
Molecular Structure Analysis
The molecular structure of SCH 23390 is represented by the formula C17H18ClNO . The IUPAC name for SCH 23390 is (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol .
Chemical Reactions Analysis
The rates of glucuronide formation (Vmax) for SCH 39166 were much lower than those of SCH 23390, yet the KM values were similar . Marked inhibition of SCH 39166 glucuronidation by SCH 23390 and its pharmacologically inactive stereoisomer, SCH 23388, was observed .
Physical And Chemical Properties Analysis
SCH 23390 is a solid substance . It has a molar mass of 287.78 g/mol . The compound is stable if stored as directed and should be protected from light and heat .
Mechanism of Action
SCH 23390 acts as a selective antagonist of the dopamine D1-like receptor . It has been reported that systemic activation of D1 receptors promotes emergence from isoflurane-induced unconsciousness, suggesting that the central dopaminergic system is involved in the process of recovering from general anesthesia .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390, which is a dopamine D1 receptor antagonist. The glucuronidation reaction is typically carried out using UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "SCH 23390", "UDP-glucuronic acid" ], "Reaction": [ "SCH 23390 is dissolved in a suitable solvent, such as methanol or acetonitrile.", "UDP-glucuronic acid is added to the solution.", "The reaction mixture is incubated at a suitable temperature, typically between 30-40°C.", "The reaction progress is monitored using analytical techniques, such as HPLC or LC-MS.", "Once the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS RN |
138584-32-4 |
Product Name |
SCH 23390 Glucuronide |
Molecular Formula |
C₂₃H₂₆ClNO₇ |
Molecular Weight |
463.91 |
synonyms |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)



![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)